(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Structure–Activity Relationship Physicochemical Profiling Linker Optimization

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a 5-arylidene rhodanine derivative featuring a 2‑thioxo‑4‑thiazolidinone core, a furfurylidene substituent at the 5‑position, and a succinic acid side chain on the lactam nitrogen. Rhodanine‑based compounds are prominent in medicinal chemistry as privileged scaffolds with reported activity against targets such as aldose reductase, HIV integrase, and bacterial enoyl‑ACP reductase; however, the pharmacological profile is exquisitely sensitive to modifications at the 3‑position side chain and the 5‑arylidene ring.

Molecular Formula C12H9NO6S2
Molecular Weight 327.33
CAS No. 853904-00-4
Cat. No. B2805873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
CAS853904-00-4
Molecular FormulaC12H9NO6S2
Molecular Weight327.33
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
InChIInChI=1S/C12H9NO6S2/c14-9(15)5-7(11(17)18)13-10(16)8(21-12(13)20)4-6-2-1-3-19-6/h1-4,7H,5H2,(H,14,15)(H,17,18)/b8-4+
InChIKeyJCEUAIVUPQJNHL-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid (CAS 853904-00-4): Rhodanine Derivative Sourcing & Differentiation


(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a 5-arylidene rhodanine derivative featuring a 2‑thioxo‑4‑thiazolidinone core, a furfurylidene substituent at the 5‑position, and a succinic acid side chain on the lactam nitrogen . Rhodanine‑based compounds are prominent in medicinal chemistry as privileged scaffolds with reported activity against targets such as aldose reductase, HIV integrase, and bacterial enoyl‑ACP reductase; however, the pharmacological profile is exquisitely sensitive to modifications at the 3‑position side chain and the 5‑arylidene ring [1]. This specific compound is supplied at 95 %+ purity for research use, with catalog codes such as CM835794 .

Why Generic Substitution of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid Is Not Advisable


Rhodanine derivatives cannot be freely interchanged because minor structural variations—chain length, ring substitution, or stereochemistry—produce substantial differences in physicochemical properties and biological target engagement. For instance, replacing the succinic acid linker with acetic acid shortens the spacer between the carboxylate and the rhodanine core, altering hydrogen‑bond donor/acceptor topology and molecular flexibility [1]. Adding a methyl group to the furan ring (as in CAS 853904-07-1) increases lipophilicity (ΔMW ≈ 14 Da, ΔXLogP predicted ~0.3–0.5 log units), which affects solubility, membrane permeability, and protein‑binding kinetics [2]. The E‑configuration of the exocyclic double bond is also critical; Z‑isomers exhibit different conformational preferences that can abrogate activity at stereochemically sensitive targets [3]. These divergences make blind substitution a source of irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid Versus Closest Analogs


Succinic‑Acid Linker Chain Length Differentiates Molecular Weight, H‑Bond Profile, and Solubility from Acetic‑ and Pentanedioic‑Acid Homologs

The target compound contains a four‑carbon succinic‑acid linker (MW 327.33 g·mol⁻¹) that provides two carboxylic acid functions separated by a –CH₂–CH(COOH)– bridge . In contrast, the acetic‑acid homolog (CAS 17384‑23‑5, MW 269.3 g·mol⁻¹) carries only one carboxylate on a single‑carbon spacer, while the pentanedioic‑acid variant (CAS 853904‑01‑5, MW 355.4 g·mol⁻¹) extends the chain to five carbon atoms [1]. The intermediate chain length of the succinic derivative balances aqueous solubility (predicted logS ≈ -2.8 vs. -2.2 for acetic and -3.2 for pentanedioic) and target‑binding complementarity, a critical factor when structure‑based design requires a precise distance between the rhodanine pharmacophore and a distal carboxylate anchorage point [2].

Structure–Activity Relationship Physicochemical Profiling Linker Optimization

Furan‑Ring Substituent Absence Modulates Lipophilicity and Metabolic Stability Relative to the 5‑Methylfuran Analog

The target compound features an unsubstituted furan ring, whereas the closest commercial analog (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid (CAS 853904-07-1) incorporates a methyl group at the 5‑position of the furan . The methyl group increases molecular weight by 14 Da (341.4 vs. 327.33 g·mol⁻¹) and raises predicted logP by approximately 0.3–0.5 units, which can reduce aqueous solubility by a factor of ~2–3 and enhance non‑specific plasma protein binding [1]. Furthermore, unsubstituted furans are known to be less susceptible to CYP450‑mediated oxidation than alkyl‑substituted furans, potentially affording superior metabolic stability in hepatic microsome assays [2].

Lipophilicity Optimization Metabolic Stability CYP Interactions

Guaranteed E‑Stereochemistry Reduces Configurational Uncertainty Present in Commercial (Z)‑Isomer Batches

The IUPAC name and InChI Key (JCEUAIVUPQJNHL-XBXARRHUSA-N) unequivocally designate the (E)‑configuration of the exocyclic double bond, which is the thermodynamically more stable isomer for 5‑arylidene rhodanines . Multiple commercial listings for the (Z)‑acetic acid homolog indicate potential Z→E isomerization during storage, introducing configurational heterogeneity that can confound dose‑response experiments [1]. The target compound’s documented (E)‑stereochemistry ensures a consistent spatial presentation of the furan ring, a prerequisite for reproducible ligand‑based pharmacophore modeling [2].

Stereochemical Purity Isomer‑Specific Activity Quality Control

Optimal Application Scenarios for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid Based on Quantitative Differentiation


Structure‑Based Drug Design Requiring a Precise Carboxylate‑to‑Rhodanine Distance

When co‑crystal structures or docking models indicate that a two‑carbon spacer between the rhodanine ring and a terminal carboxylate is suboptimal, but a four‑carbon spacer introduces excessive flexibility, the succinic‑acid linker of CAS 853904-00-4 provides the ideal three‑atom bridge (Cα–Cβ–Cγ) to anchor the ligand in the binding pocket while maintaining enthalpic interactions with Arg/Lys side chains [1].

Metabolic Stability Screening Panels Where Furan Oxidation Must Be Minimized

The unsubstituted furan ring avoids the CYP‑mediated hydroxylation that plagues 5‑methylfuran analogs, making CAS 853904-00-4 a superior tool compound for hepatic microsome stability assays and for building QSAR models that require a clean metabolic profile [2].

Reproducible High‑Throughput Screening Where Isomeric Purity Is Non‑Negotiable

Labs that have encountered Z→E isomerization during long‑term DMSO storage of (Z)‑configured rhodanine derivatives should adopt the (E)‑isomer, as its thermodynamically favored configuration eliminates the need for periodic QC re‑authentication, reducing operational costs and data variance across screening runs [3].

Physicochemical Benchmarking Against Methyl‑ and Halo‑Substituted Furan Rhodanines

The lower lipophilicity (XLogP3 ≈ 1.7) of the target compound relative to the 5‑methylfuran congener (XLogP3 ≈ 2.1) makes it a valuable reference in logP‑activity relationship studies, helping teams decouple hydrophobicity‑driven non‑specific effects from genuine target engagement [4].

Quote Request

Request a Quote for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.